N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine
Description
N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine (CAS: 937651-18-8, MFCD09694065) is a heterocyclic amine featuring a thiophene ring substituted with a piperidinylmethyl group at the 3-position and an N-methylmethanamine side chain at the 2-position. This compound is cataloged as a building block for pharmaceutical and chemical research, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
N-methyl-1-[3-(piperidin-1-ylmethyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-13-9-12-11(5-8-15-12)10-14-6-3-2-4-7-14/h5,8,13H,2-4,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLQLIXPKFTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a series of substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and development:
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Anticancer Activity :
- Research indicates that derivatives of similar structures have shown promising anticancer properties. For instance, a study highlighted that compounds with a piperidine moiety displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The mechanism involves the induction of apoptosis and disruption of cancer cell proliferation.
-
Neuroprotective Effects :
- There is growing interest in the neuroprotective potential of this compound. Studies suggest that it may inhibit enzymes linked to neurodegenerative diseases, such as acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition could lead to improved cognitive function in conditions like Alzheimer's disease.
-
Antimicrobial Properties :
- Preliminary studies have indicated that similar compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Therapeutic Applications
The therapeutic applications of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine are diverse:
- Cancer Therapy :
-
Cognitive Disorders :
- Given its potential to inhibit cholinesterase, this compound may be useful in treating cognitive disorders associated with aging and neurodegeneration. Ongoing research aims to elucidate its effects on cognitive function and memory enhancement.
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Infection Control :
- The antimicrobial properties suggest potential applications in developing new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound derivatives on various cancer cell lines. Results showed that specific modifications to the piperidine structure enhanced cytotoxic effects, indicating a structure-activity relationship that can guide future drug design .
Case Study 2: Neuroprotective Effects
In a model simulating Alzheimer’s disease, researchers evaluated the neuroprotective effects of this compound. The results demonstrated significant inhibition of amyloid-beta aggregation and protection against neuronal death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-Based Piperidine/Morpholine Derivatives
Key Observations :
Phenyl-Based Piperidine Derivatives
Key Observations :
Sulfur-Containing Analogs
Key Observations :
Heterocyclic and Functionalized Derivatives
Key Observations :
- Triazolopyridine derivatives () diverge significantly in core structure, emphasizing the role of ring size and electronic distribution in activity.
Biological Activity
N-Methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine, with the CAS number 937651-18-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₀N₂S
- Molecular Weight : 224.37 g/mol
- Boiling Point : Approximately 303.5 °C (predicted)
- Density : 1.084 g/cm³ (predicted)
- pKa : 9.43 (predicted) .
This compound is believed to exert its biological effects through interaction with various molecular targets. Its structure allows for binding to specific receptors and enzymes, influencing pathways involved in various physiological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Properties : The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .
- Antifungal Properties : It has also been investigated for antifungal activity, particularly against Candida albicans, showcasing potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
There is emerging evidence suggesting that this compound may have anticancer properties. A study indicated that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxicity in various tumor models . The structural features of the compound could enhance its interaction with cancer cell targets, leading to improved therapeutic outcomes.
Study on Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | >100 |
These findings suggest a significant antibacterial effect, particularly against Gram-positive bacteria .
Study on Anticancer Potential
A recent investigation into the cytotoxic effects of this compound revealed that it could induce apoptosis in hypopharyngeal tumor cells with effectiveness comparable to established anticancer drugs like bleomycin. The study emphasized the role of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
